α,β-Duloxetine Lactose Adduct is a compound formed through the Maillard reaction between α,β-Duloxetine, a serotonin-norepinephrine reuptake inhibitor used primarily in the treatment of major depressive disorder and generalized anxiety disorder, and lactose, a common excipient in pharmaceutical formulations. This adduct can impact the stability and efficacy of drug formulations, necessitating a deeper understanding of its properties and behavior.
The compound is synthesized from α,β-Duloxetine and lactose, both of which are widely used in pharmaceutical applications. The synthesis process often involves the use of solvents like ethanol and dimethylacetamide, along with triethylamine as a catalyst to facilitate the reaction.
α,β-Duloxetine Lactose Adduct falls under the category of drug-excipient interaction products. It is classified as a Maillard reaction product, specifically an Amadori rearrangement product due to the reaction between the amino group of α,β-Duloxetine and the carbonyl group of lactose.
The synthesis of α,β-Duloxetine Lactose Adduct typically involves the following steps:
Technical details include maintaining specific temperature conditions during reflux and careful pH adjustments to isolate the adduct effectively .
The molecular formula for α,β-Duloxetine Lactose Adduct is , with a molecular weight of approximately 621.696 g/mol. The structure features multiple hydroxyl groups from lactose and incorporates the naphthalene ring characteristic of α,β-Duloxetine.
CN(CCC(Oc1cccc2ccccc12)c3cccs3)C4O[C@H](CO)[C@@H](O[C@@H]5O[C@H](CO)[C@H](O)[C@H](O)[C@H]5O)[C@H](O)[C@H]4O
The formation of α,β-Duloxetine Lactose Adduct primarily involves nucleophilic attack by the amine group of α,β-Duloxetine on the carbonyl carbon of lactose. This reaction leads to the formation of an intermediate which undergoes rearrangement to yield the final adduct.
The reaction mechanism can be described as follows:
The mechanism by which α,β-Duloxetine exerts its pharmacological effects involves inhibition of serotonin and norepinephrine reuptake in synaptic clefts. This action enhances neurotransmitter availability and activity in the central nervous system.
Key points include:
α,β-Duloxetine Lactose Adduct appears as a solid at room temperature with specific solubility characteristics dependent on solvent choice.
Key chemical properties include:
Relevant analyses have shown that drug-excipient interactions can significantly alter stability profiles in pharmaceutical formulations .
α,β-Duloxetine Lactose Adduct has several applications in pharmaceutical sciences:
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.:
CAS No.:
CAS No.: